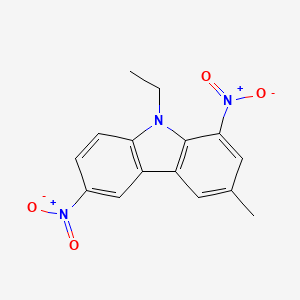![molecular formula C38H44O4Sn B14222848 Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane CAS No. 826990-27-6](/img/structure/B14222848.png)
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane typically involves the reaction of diphenyltin dichloride with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Ph2SnCl2+2RCOOH→Ph2Sn(OCR)2+2HCl
where Ph represents a phenyl group and RCOOH represents 2-[4-(2-methylpropyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Tin(II) compounds and reduced organic products.
Substitution: New organotin compounds with different organic groups.
Aplicaciones Científicas De Investigación
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane involves its interaction with cellular components and enzymes. The tin center can coordinate with various biomolecules, affecting their function and activity. The compound can also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different toxicity profile.
Triphenyltin chloride: Used in similar industrial applications but has different reactivity and stability.
Dibutyltin dilaurate: Commonly used as a catalyst in polymerization reactions.
Uniqueness
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable complexes with various organic and inorganic molecules makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
826990-27-6 |
|---|---|
Fórmula molecular |
C38H44O4Sn |
Peso molecular |
683.5 g/mol |
Nombre IUPAC |
[2-[4-(2-methylpropyl)phenyl]propanoyloxy-diphenylstannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2C6H5.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-2-4-6-5-3-1;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1-5H;/q;;;;+2/p-2 |
Clave InChI |
XJMULMUXMATWAL-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C(C)C4=CC=C(C=C4)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)


![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)






